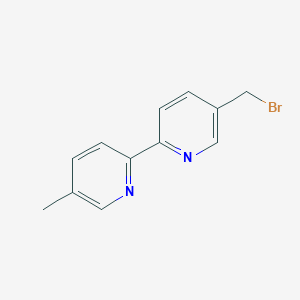

2,2'-联吡啶,5-(溴甲基)-5'-甲基-

描述

“2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” is a chemical compound that has been used in various studies. For instance, it has been used in the synthesis of porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine. These polymers have been functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange .

Synthesis Analysis

The synthesis of “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” and its derivatives has been discussed in several studies. For example, the relevant bromo-compounds were converted to other bpy derivatives, such as 6-amino-2,2′-bipyridine and 6,6’-diamino-2,2′-bipyridine, by reaction with aqueous ammonia at > 473 K or 2,2′-bipyridine-6-carbonitrile, and 2,2′-bipyridine-6,6’-bis(carbonitrile), by reaction with CuCN .Molecular Structure Analysis

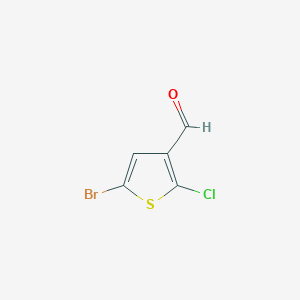

The molecular structure of “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” is C12H10Br2N2, with a molecular weight of 342.03 . More detailed structural information can be found in various databases and scientific literature .Chemical Reactions Analysis

The chemical reactions involving “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” are complex and varied. For instance, it has been used in the synthesis of porous organic polymers, which have been functionalized with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange . Further studies are needed to fully understand the range of chemical reactions this compound can participate in .科学研究应用

多齿配体的合成

- 由 5'-甲基-6-溴-2,2'-联吡啶合成 5'-甲基-2,2'-联吡啶-6-羧酸,从而开发出单齿、双齿和三齿配体。这些配体适用于镧系(III)阳离子的络合,在配位化学领域展现出重要的应用 (Charbonnière、Weibel 和 Ziessel,2001).

柔性多齿配体的开发

- 已经探索了利用不对称的 5',6-二取代-2,2'-联吡啶(包括关键的 6-溴-5'-溴甲基-2,2'-联吡啶)制备柔性多主题配体。这些配体在超分子化学中对于创建涉及金属离子的复杂结构非常重要 (Charbonnière、Weibel 和 Ziessel,2002).

不对称还原中的催化剂

- 4,4'-双(溴甲基)-2,2'-联吡啶已被用于形成 C2 对称手性联吡啶衍生物。然后将这些化合物用作不对称还原中的催化剂,举例说明在催化过程中的应用 (Ward 等人,2002).

超分子化学

- 通过 Stille 型交叉偶联程序创建的功能化 2,2'-联吡啶和 2,2':6',2''-三联吡啶作为超分子化学中过渡金属离子的螯合配体引起了极大的兴趣。这些化合物可以进一步功能化以形成复杂的分子结构 (Heller 和 Schubert,2002).

氢键超分子组件的构建模块

- 5-溴甲基-2,2'-联吡啶与腺嘌呤或胸腺嘧啶反应时,会产生用于制备诸如 [Ru(bipy) 2 (bipy-A)[PF 6 ] 2 的配合物的配体。这些具有侧链腺嘌呤和胸腺嘧啶片段的配合物可用于形成氢键超分子组件 (Fernández González 等人,1996).

宿主分子中配体的功能工具

- ω-(溴甲基)联吡啶和相关的 ω-(溴甲基)-吡啶杂芳烃被合成作为人工生物功能分子中配体的功能工具,可用于分子识别化学 (Uenishi 等人,1993).

电化学均偶联

- 2,2'-联吡啶和二甲基-2,2'-联吡啶是通过由镍配合物催化的电化学过程合成的。这展示了在电化学领域的应用 (Kelnner W R de França 等人,2002).

聚合物中的金属结合

- 用溴甲基官能化的 2,2'-联吡啶用于与过渡金属离子的 2-恶唑啉的活性阳离子聚合。这展示了在金属超分子聚合物的创建中的应用 (Schubert、Nuyken 和 Hochwimmer,2000).

超分子组件中的顺序络合

- 在顺序络合策略中使用多位点 5,5'-二取代 2,2'-联吡啶配体导致形成双金属和三金属结构。这在无机自组装和复杂分子结构的设计中具有影响 (Machado、Mangrich 和 Lehn,2003).

安全和危害

The safety data sheet for “2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

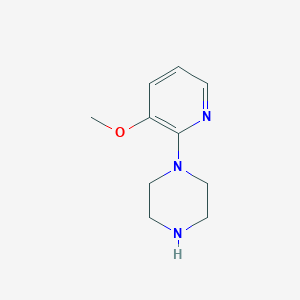

2-[5-(bromomethyl)pyridin-2-yl]-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9-2-4-11(14-7-9)12-5-3-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTFUSADNGXITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472474 | |

| Record name | 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

CAS RN |

117585-58-7 | |

| Record name | 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)